molecular formula C13H22O B14243683 (2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol CAS No. 221046-97-5

(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol

Cat. No.: B14243683
CAS No.: 221046-97-5
M. Wt: 194.31 g/mol
InChI Key: PWDOJWCZWKWKSE-NWDGAFQWSA-N
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Description

(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol is a chiral compound with a complex structure that includes a cyclohexene ring and a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a ketone or aldehyde, using chiral catalysts or reagents. The reaction conditions typically include a solvent like ethanol or methanol, a reducing agent such as sodium borohydride or lithium aluminum hydride, and a chiral catalyst to ensure the desired stereochemistry .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts, such as palladium or platinum, to achieve the reduction of the precursor compounds. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-[(1S)-2,6,6-Trimethylcyclohex-2-en-1-yl]but-3-en-2-ol is unique due to its specific stereochemistry and the presence of both a cyclohexene ring and a butenol side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

221046-97-5

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(2S)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-ol

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/t11-,12+/m0/s1

InChI Key

PWDOJWCZWKWKSE-NWDGAFQWSA-N

Isomeric SMILES

CC1=CCCC([C@@H]1C=C[C@H](C)O)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(C)O)(C)C

Origin of Product

United States

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